3-Ethoxycarbonyl-4'-iodobenzophenone
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Overview
Description
3-Ethoxycarbonyl-4’-iodobenzophenone is an organic compound with the molecular formula C16H13IO3. It is a yellow solid that is used in various chemical reactions and research applications. The compound is also known by its IUPAC name, ethyl 3-(4-iodobenzoyl)benzoate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxycarbonyl-4’-iodobenzophenone typically involves the reaction of 4-iodobenzoyl chloride with ethyl 3-hydroxybenzoate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for 3-Ethoxycarbonyl-4’-iodobenzophenone are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxycarbonyl-4’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the coupling partner.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the 3-Ethoxycarbonyl-4’-iodobenzophenone with another aromatic ring.
Scientific Research Applications
3-Ethoxycarbonyl-4’-iodobenzophenone has diverse applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-Ethoxycarbonyl-4’-iodobenzophenone is primarily based on its ability to undergo substitution and coupling reactions. The iodine atom in the compound is a good leaving group, which facilitates nucleophilic substitution reactions. In coupling reactions, the compound acts as an electrophile, allowing the formation of new carbon-carbon bonds through the action of a palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzophenone: Similar in structure but lacks the ethoxycarbonyl group.
3-Ethoxycarbonylbenzophenone: Similar but lacks the iodine atom.
4’-Bromo-3-ethoxycarbonylbenzophenone: Similar but contains a bromine atom instead of iodine.
Uniqueness
3-Ethoxycarbonyl-4’-iodobenzophenone is unique due to the presence of both the ethoxycarbonyl group and the iodine atom. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. The iodine atom makes it particularly useful in coupling reactions, while the ethoxycarbonyl group can be used for further functionalization .
Properties
IUPAC Name |
ethyl 3-(4-iodobenzoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IO3/c1-2-20-16(19)13-5-3-4-12(10-13)15(18)11-6-8-14(17)9-7-11/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGUWISMOPWHSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641532 |
Source
|
Record name | Ethyl 3-(4-iodobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-47-2 |
Source
|
Record name | Ethyl 3-(4-iodobenzoyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890098-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(4-iodobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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